Journal Name:Trends in Biochemical Sciences
Journal ISSN:0968-0004
IF:14.264
Journal Website:http://www.cell.com/trends/biochemical-sciences/home
Year of Origin:1976
Publisher:Elsevier Ltd
Number of Articles Per Year:68
Publishing Cycle:Monthly
OA or Not:Not
Two-compartment kinetic Monte Carlo modelling of electrochemically mediated ATRP†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-09-25 , DOI: 10.1039/C8RE00156A
For electrochemically mediated atom transfer radical polymerization (eATRP), novel mechanistic insights are formulated based on a two-compartment kinetic Monte Carlo model in which catalyst concentration gradients between a large “bulk” compartment away from the electrode and a very small compartment around the electrode are accounted for to reflect the concept of the Nernst diffusion layer. The mass transport of deactivator catalyst to the electrode and its electrochemical reduction at the electrode are treated separately to enable the model to explicitly distinguish between limitations of mass transport and limitations due to intrinsic chemical reactivity. The model is applied to eATRP of methyl acrylate at 298 K with CuIIBr2/Me6TREN (Me6TREN: tris((2-dimethylamino)ethyl)amine) and eATRP of n-butyl acrylate at 317 K with CuIIBr2/TPMA (TPMA: tris(2-pyridylmethyl)amine). Diffusional limitations on termination need to be accounted for to properly reflect the eATRP kinetics and the microstructural properties of the obtained polymers. In most cases, an eATRP with mixed chemical and mass transport control is obtained.
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The impact of NOx addition on the ignition behaviour of n-pentane†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2021-08-31 , DOI: 10.1039/D1RE00055A
Modern engine concepts present several opportunities for nitrogen combustion chemistry, particularly the interaction of NOx (NO + NO2) with fuel fragments and products of partial combustion. Current mass-production internal combustion engines are routinely fitted with exhaust gas recirculation (EGR) systems which mix exhaust gases containing NOx with a fresh charge of unburnt fuel and air. Further, interest in application of alkyl nitrates as reactivity enhancers in experimental engine concepts also leads to conditions in which the concentrations of NOx and fuel or fuel fragments are high and the ensuing chemistry plays a major role in the mixture reactivity. In this work, ignition delay times for n-pentane doped with NOx (NO + NO2) were examined in a rapid compression machine. Blends of n-pentane and oxygen at stoichiometric ratios of 0.5, 1.0, and 2.0 were prepared in nitrogen or 1 : 1 nitrogen/argon bath gas blends at a dilution ratio of 7.52 : 1 diluent : oxygen and doped with either NO or NO2 at concentrations of up to 1000 ppm. Ignition delay times were observed for post-compression pressures of 15 bar nominal and temperatures between 650 and 1000 K. A new chemical kinetic model is presented which is constructed upon recent, verified literature mechanisms for pentane combustion and for the combustion of small hydrocarbons and nitrogenated species. Additional recent developments in nitrogen combustion chemistry are applied to update the mechanism and new classes of reactions between fuel fragments and nitrogenated species are introduced and added systematically to the model. The reaction rates for the mechanism are taken from the literature or estimated by analogy and are then manually adjusted as informed by simulation results and sensitivity analysis. Further fine optimization of the model is accomplished utilizing an automated routine. Comparison is made with another pentane–NOx model in the literature and associated data from jet-stirred reactor (JSR) experiments. The model presented in this work is found to have superior performance in predicting and modeling the ignition delay times and similar behaviour in reproducing JSR species profiles as compared with the baseline literature mechanism.
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The importance of ionic conduction in microwave heated polyesterifications†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2019-10-29 , DOI: 10.1039/C9RE00313D
Significant increases in the reaction rate and final conversion of a model polyesterification are reported by the use of microwave heating. These increases have been demonstrated when both organometallic and inorganic acidic catalysts have been employed. Furthermore, the results achieved by application of microwave heating were shown to be influenced by the type of catalyst that was employed. Catalyst species whose mechanistic cycles involve an associative bond were found to exhibit better performance when electromagnetic heating was applied. These observations have been attributed to the fact that electromagnetic energy in the microwave region is non-ionising and thus will not promote the cleavage of formal bonds. However, it will have significant influence on the charge separation that will be achieved in systems which involve associative bonds via an energy transfer mechanism that involves ionic conduction. This increase in rate has been attributed to two thermal effects which are both related to the implementation of microwave heating. The first is attributed to the volumetric heating of the reaction medium, i.e. efficient heating of the diol reagent leading to improved energy transfer through the entire reaction medium. This in turn results in the reaction medium achieving the target temperature in a significantly shortened time compared to conventional heating. The second is the successful application of selective heating, in this case greater efficiency by which the catalysts are heated by the electromagnetic energy as the energy couples directly into these molecular species rather than conduction/convection from the bulk reaction medium. This improved direct energy transfer leads to locally higher temperatures at these catalytic centres and so increased reaction rates, where catalysts that undergo ionic condition can interact with the non-ionising microwave energy to a greater extent than a catalyst whose cycles require the scission of a bond. Additionally, the influence of ionic conduction was also shown to lead to the rates of un-catalysed microwave heated polymerisations systems being comparable to conventionally heated samples which did contain a catalyst, thus is proposed to be a general mechanistic phenomenon and not solely focused on catalysis.
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Inside front cover
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: , DOI: 10.1039/C8RE90002G
A graphical abstract is available for this content
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Ionic liquids, ultra-sounds and microwaves: an effective combination for a sustainable extraction with higher yields. The cumin essential oil case†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2017-07-06 , DOI: 10.1039/C7RE00075H
This paper deals with the concept of process intensification applied to the extraction of essential oil (EO). Microwave hydrodistillation (MWHD) and simultaneous ultrasound MW-assisted hydrodistillation (US-MWHD) were intensified by coupling them with a green tool: ionic liquids (ILs). The yield and chemical composition of the cumin EO obtained by MWHD and US-MWHD were compared with those from conventional hydrodistillation (HD) using water and three mixtures of water with three different ILs synthesized ad hoc, as maceration and extraction media, and analysed by a multivariate statistical analysis approach. The cumin EO was chemically characterized by GC and GC-MS analysis. The interaction of the ILs and ILs–H2O mixtures with MW was experimentally investigated and discussed, while the ILs dipole moments and optimized geometry in vacuo and in water were calculated at the DFT level. The different approaches were also compared in terms of energy and time savings. All the data clearly showed that the most promising approach was US-MWHD using a 1,3-dimethylimidazolium dimethylphosphate mixture as maceration and extraction medium. A total yield increase was achieved of up to 75% and an energy saving of 46% compared to the classical HD. The proposed technology, using ILs as green solvents, which fits well with the MW and US technology, enabled a continuous-flow and batch extractor to be constructed which would be useful for industrial applications.
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Inside back cover
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: , DOI: 10.1039/C9RE90018G
A graphical abstract is available for this content
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Ionic liquid-functionalized LDH as catalytic-initiating nanoparticles for microwave-activated ring opening polymerization of ε-caprolactone†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2020-01-10 , DOI: 10.1039/C9RE00399A
The paper is focused on investigation of layered double hydroxides (LDH) functionalized with ionic liquid (IL) as novel catalytic/initiating system for ring opening polymerization (ROP) of ε-caprolactone. Firstly, the Ca2+/Al3+ LDH nanoparticles were synthesized via a co-precipitation method followed by the anion exchange using phosphonium IL with decanoate anions producing the modified LDH with interlayered IL-anions. Then, the progress of microwave-assisted polymerization in the presence of the modified LDH was studied showing the anionic mechanism of ROP initiated by the water molecules, which were adsorbed on the LDH surface and intercalated in the LDH galleries. The whole polymerization was significantly accelerated by microwave energy, which induced molecular rotations of the intercalated IL-anions leading to LDH delamination and exfoliation into individual nanosheets, which made the catalytic sites (IL-anions) easily accessible for the εCL molecules. The kinetics of microwave-assisted ROP thus showed a 4.6-fold increase of the reaction rate compared to the polymerization performed under conventional heating. Activation enthalpy and entropy were calculated for the microwave-assisted polymerizations initiated by the modified LDH. The use of microwave-active catalytic-initiating LDH nanoparticles enables to synthesize the organometallic catalyst-free PCL or, at higher LDH loadings, the highly-exfoliated PCL/LDH nanocomposites, which are highly desirable for e.g. packaging materials.
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Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2016-07-07 , DOI: 10.1039/C6RE00093B
The three-phase hydrogenation of 2-methyl-3-butyn-2-ol has been studied over a Pd/ZnO catalyst. A Langmuir–Hinshelwood mechanism was applied assuming noncompetitive adsorption between hydrogen and organic molecules on the catalyst active sites. All experimental runs used for the modeling have been obtained in the intrinsic kinetic regime in order to exclude any mass transfer limitation. An optimization procedure allowed the estimation of the kinetic and adsorption parameters governing the process. The results revealed that the proposed model accurately describes the behavior of the system in the typical operating ranges of industrial reactors. The performance of the catalyst in terms of selectivity to 2-methyl-3-buten-2-ol and initial activity is found to be higher compared with that of a commercial Lindlar catalyst under the same operating conditions. The mathematical model, successfully validated, is able to accurately predict the selectivity of the process.
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Kinetic analysis of the steam reforming of ethanol over Ni/SiO2 for the elucidation of metal-dominated reaction pathways
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-09-18 , DOI: 10.1039/C8RE00145F
Hydrogen production via steam reforming of biomass-derived ethanol is a promising environmental alternative to the use of fossil fuels and a means of clean power generation. A kinetic study of ethanol steam reforming (ESR) is presented, where the effect of temperature, space time and partial pressure of reactants is investigated over a wide range in a fixed-bed reactor over a Ni/SiO2 catalyst. The order of the reaction was found to be 0.5 in ethanol and almost zero in water, indicating a steam-independent rate-limiting step, while an apparent activation energy of 48 kJ mol−1 was obtained. Identification of primary and secondary products revealed the reaction mechanism to be strongly affected by temperature with results suggesting the existence of two alternate pathways being active, one involving acetaldehyde and one an ethanol decomposition derived surface intermediate. Below 450 °C, ethanol decomposition and dehydrogenation were found to be dominant, whereas at higher temperatures secondary methane steam reforming (MSR) and water-gas shift (WGS) reactions became enhanced. An excess of water was able to promote the WGS reaction and suppress the methanation reaction even at 400 °C. Time-on-stream studies at 500 °C revealed Ni/SiO2 to have a good balance between stability, activity and selectivity in ESR. Temperature-programmed oxidation (TPO) and hydrogenation (TPH) analyses indicated that the carbonaceous deposits were graphitic in nature, suggesting the presence of filamentous coke.
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Kinetically controlled synthesis of bimetallic nanostructures by flowrate manipulation in a continuous flow droplet reactor†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-06-28 , DOI: 10.1039/C8RE00077H
We show that different Au–Pd nanoparticles, ranging from sharp-branched octopods to core@shell octahedra, can be achieved by inline manipulation of reagent flowrates in a microreactor for seeded growth. Significantly, these structures represent different kinetic products, demonstrating an inline control strategy toward kinetic nanoparticle products that should be generally applicable.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物1区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.50 241 Science Citation Index Science Citation Index Expanded Not
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